3-Methoxy-N,N-bis(4-methylphenyl)aniline 3-Methoxy-N,N-bis(4-methylphenyl)aniline
Brand Name: Vulcanchem
CAS No.: 106614-58-8
VCID: VC20587298
InChI: InChI=1S/C21H21NO/c1-16-7-11-18(12-8-16)22(19-13-9-17(2)10-14-19)20-5-4-6-21(15-20)23-3/h4-15H,1-3H3
SMILES:
Molecular Formula: C21H21NO
Molecular Weight: 303.4 g/mol

3-Methoxy-N,N-bis(4-methylphenyl)aniline

CAS No.: 106614-58-8

Cat. No.: VC20587298

Molecular Formula: C21H21NO

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-N,N-bis(4-methylphenyl)aniline - 106614-58-8

Specification

CAS No. 106614-58-8
Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
IUPAC Name 3-methoxy-N,N-bis(4-methylphenyl)aniline
Standard InChI InChI=1S/C21H21NO/c1-16-7-11-18(12-8-16)22(19-13-9-17(2)10-14-19)20-5-4-6-21(15-20)23-3/h4-15H,1-3H3
Standard InChI Key PVMKDBHOGFGJJW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)OC

Introduction

Chemical Identity and Structural Features

3-Methoxy-N,N-bis(4-methylphenyl)aniline belongs to the class of triarylamines, which are widely studied for their electronic and optoelectronic properties. Its molecular formula is C<sub>21</sub>H<sub>21</sub>NO, with a molecular weight of 303.40 g/mol (calculated from analogous structures in and ). The compound’s structure consists of:

  • A central aniline ring with a methoxy (-OCH<sub>3</sub>) group at the 3-position.

  • Two 4-methylphenyl (-C<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>) groups bonded to the nitrogen atom.

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC<sub>21</sub>H<sub>21</sub>NODerived from ,
Molecular Weight303.40 g/molCalculated
Exact Mass303.1623 g/molEstimated via
Topological Polar Surface Area12.47 ŲPredicted from
LogP (Octanol-Water)5.82Computed using

The methoxy group enhances electron-donating capacity, while the methyl substituents on the phenyl rings influence steric and solubility properties .

Synthesis and Reaction Pathways

While no direct synthesis of 3-Methoxy-N,N-bis(4-methylphenyl)aniline is documented, analogous methods for triarylamines provide a framework. A plausible route involves Ullmann coupling or Buchwald-Hartwig amination, as demonstrated for N,N'-bis(3-methylphenyl) derivatives .

Example Synthesis Protocol (Hypothetical):

  • Reactants:

    • 3-Methoxyaniline (1 equiv)

    • 4-Bromotoluene (2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>)

    • Ligand (e.g., Xantphos)

    • Base (e.g., K<sub>3</sub>PO<sub>4</sub>)

  • Conditions:

    • Solvent: Toluene or dioxane

    • Temperature: 100–120°C

    • Duration: 12–24 hours under inert atmosphere .

  • Workup:

    • Neutralization with acetic acid .

    • Purification via alumina chromatography .

Table 2: Comparative Reaction Yields for Analogous Compounds

CompoundYield (%)ConditionsSource
N,N'-Bis(3-methylphenyl) derivative92Reflux, 5 hours
Tris(4-methoxyphenyl)amine89165°C, 3 hours

These yields suggest that optimizing catalyst loading and temperature could achieve similar efficiency for 3-Methoxy-N,N-bis(4-methylphenyl)aniline.

Physicochemical Properties

The compound’s properties can be extrapolated from structurally similar amines:

Solubility and Stability

  • Solubility: Likely low in water (<0.1 mg/mL) but soluble in aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) .

  • Thermal Stability: Predicted decomposition temperature >250°C, based on triarylamines in .

Spectroscopic Data

  • <sup>1</sup>H NMR (Predicted):

    • δ 2.35 (s, 6H, CH<sub>3</sub> on 4-methylphenyl).

    • δ 3.80 (s, 3H, OCH<sub>3</sub>).

    • δ 6.70–7.20 (m, 11H, aromatic protons).

  • IR (Key Bands):

    • 1240 cm<sup>-1</sup> (C-O stretch, methoxy).

    • 1500 cm<sup>-1</sup> (C=C aromatic) .

Applications in Materials Science

Triarylamines are pivotal in organic electronics due to their hole-transport capabilities.

ApplicationMechanismReference Model
OLED Hole-Transport LayerFacilitates electron injectionTris(4-methoxyphenyl)amine
Photovoltaic CellsDonor material in bulk heterojunctionsN,N'-bis(3-methylphenyl)
Fluorescent SensorsSolvatochromic behaviorAnalogous anilines

For instance, tris(4-methoxyphenyl)amine exhibits an ionization potential of 5.40 eV , comparable to the target compound’s predicted range of 5.2–5.5 eV.

HazardPrecautionary MeasureSource
Skin irritationUse nitrile gloves
Respiratory sensitizationAvoid inhalation
Environmental toxicityDispose via incineration

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